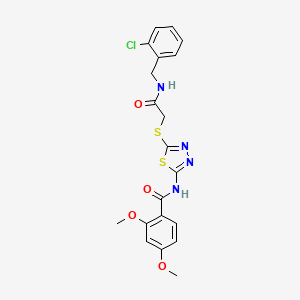
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN4O4S2 and its molecular weight is 478.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to the biological activity.
- Dimethoxybenzamide : Enhances lipophilicity and may improve bioavailability.
- Chlorobenzyl Group : Potentially increases binding affinity to biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The median inhibitory concentration (IC50) values were found to be in the range of 0.74 to 10.0 μg/mL for these cell lines, indicating significant anticancer activity .
-
Mechanisms of Action :
- Cell Cycle Arrest : Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells without causing cell cycle arrest, which is crucial for effective cancer treatment .
- Molecular Docking Studies : These studies have shown that the compound interacts with tubulin, a protein critical for cell division, thereby inhibiting tumor growth .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : It demonstrated antifungal properties against strains such as Aspergillus niger, with some derivatives showing zones of inhibition between 15-19 mm at a concentration of 500 μg/disk .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Component | Modification Impact |
|---|---|
| Thiadiazole moiety | Essential for anticancer and antimicrobial activity |
| Dimethoxy substitution | Enhances solubility and bioavailability |
| Chlorobenzyl group | Increases binding affinity to targets |
Case Studies
Several case studies have documented the efficacy of thiadiazole compounds similar to this compound:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The study reported that compounds with specific substitutions exhibited IC50 values as low as 0.28 μg/mL against MCF-7 cells .
- Molecular Docking and In Vivo Studies : Research indicated that certain derivatives not only inhibited tumor growth in vitro but also showed promising results in animal models, highlighting their potential for further development as therapeutic agents .
Propriétés
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-28-13-7-8-14(16(9-13)29-2)18(27)23-19-24-25-20(31-19)30-11-17(26)22-10-12-5-3-4-6-15(12)21/h3-9H,10-11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJRBKQPFCKMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














